The synthesis of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid can be accomplished through several methods, notably through Friedel-Crafts acylation and subsequent reactions. One method involves:
This method is advantageous due to its simplicity and higher yield compared to traditional synthesis routes.
The molecular structure of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid features a propanoic acid backbone with a methyl group at the second carbon and a phenyl group substituted at the third carbon. The structural representation can be described using SMILES notation as CC(C)Cc1cccc(c1)C(C)C(=O)O
, which illustrates the connectivity of carbon atoms and functional groups.
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid primarily relates to its role as an impurity in ibuprofen. As an anti-inflammatory agent, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
The physical properties of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid include:
The primary applications of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: